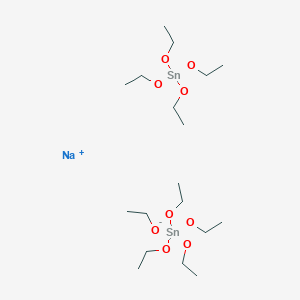
Sodium tin ethoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium tin ethoxide is an organometallic compound that combines sodium, tin, and ethoxide groups. It is a white to yellowish powder that is soluble in polar solvents such as ethanol and methanol. This compound is known for its reactivity and is used in various chemical processes, particularly as a catalyst and reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Sodium tin ethoxide can be synthesized through the reaction of sodium ethoxide with tin(IV) chloride in an anhydrous ethanol solution. The reaction typically proceeds as follows: [ \text{SnCl}_4 + 4 \text{NaOEt} \rightarrow \text{Sn(OEt)}_4 + 4 \text{NaCl} ] This reaction requires careful control of temperature and anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.
化学反应分析
Types of Reactions: Sodium tin ethoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Reduced tin compounds.
Substitution: Various organotin compounds depending on the nucleophile used.
科学研究应用
Sodium tin ethoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its reactivity and ability to form organometallic complexes.
Medicine: Explored for its potential in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and as a catalyst in polymerization reactions.
作用机制
The mechanism of action of sodium tin ethoxide involves its ability to act as a strong base and nucleophile. It can deprotonate acidic protons, initiate nucleophilic attacks on electrophilic centers, and facilitate the formation of organometallic complexes. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Sodium ethoxide: Similar in structure but lacks the tin component. Used primarily as a strong base in organic synthesis.
Tin(IV) ethoxide: Contains tin and ethoxide groups but lacks the sodium component. Used in the synthesis of tin-based compounds.
Uniqueness: Sodium tin ethoxide is unique due to its combination of sodium, tin, and ethoxide groups, which imparts distinct reactivity and versatility in chemical reactions. Its ability to act as both a base and a nucleophile makes it valuable in various synthetic applications.
属性
IUPAC Name |
sodium;pentaethoxystannanuide;tetraethoxystannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/9C2H5O.Na.2Sn/c9*1-2-3;;;/h9*2H2,1H3;;;/q9*-1;+1;2*+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTXFUUKYWSSEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Sn](OCC)(OCC)OCC.CCO[Sn-](OCC)(OCC)(OCC)OCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H45NaO9Sn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24992-48-1 |
Source


|
| Record name | Ethyl alcohol, sodium tin(4+) salt (9:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
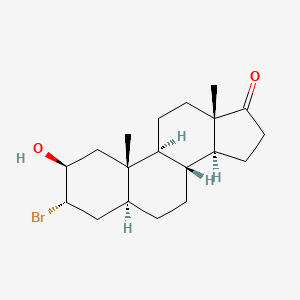

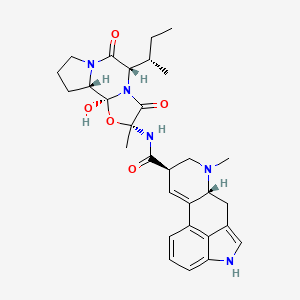
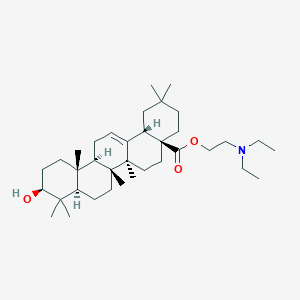
![[8]Cycloparaphenylene](/img/structure/B1494080.png)
![Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate](/img/structure/B1494083.png)
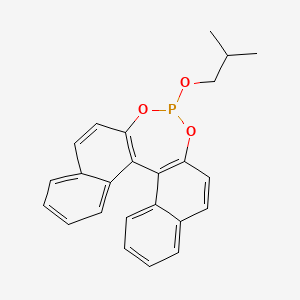
![Tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]sulfanyl-3-sulfophenyl]diazenyl]-2-oxidobenzoate](/img/structure/B1494086.png)
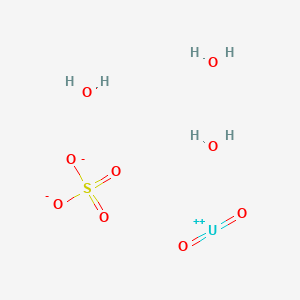
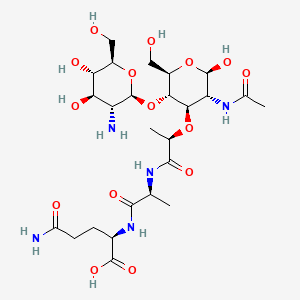
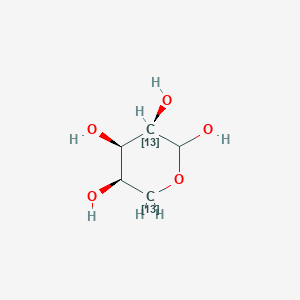
![1-Fluoro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-benzene](/img/structure/B1494113.png)
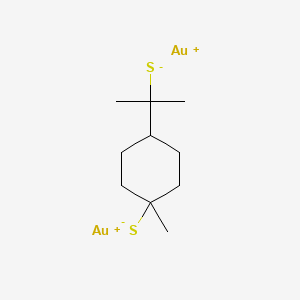
![(cis-2-Methyloctahydrocyclopenta[c]pyrrol-5-yl)methanol](/img/structure/B1494119.png)
